An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-7-azabicyclo[2.2.1]heptane
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-7-azabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-7-azabicyclo[2.2.1]heptane, a bridged bicyclic amine of significant interest in medicinal chemistry. Understanding these fundamental characteristics is paramount for its application in drug design and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document will delve into the structural features, predicted key properties, and the experimental methodologies required for their precise determination, offering a holistic view for researchers in the field.
Molecular Structure and Core Attributes
1-Methyl-7-azabicyclo[2.2.1]heptane is a saturated heterocyclic compound featuring a bicyclo[2.2.1]heptane (norbornane) cage, where the nitrogen atom replaces one of the methylene bridges at the 7-position, and a methyl group is attached to the bridgehead carbon at the 1-position. This rigid, three-dimensional structure imparts unique properties compared to its linear or monocyclic counterparts.
Molecular Formula: C₇H₁₃N
Molecular Weight: 111.18 g/mol
IUPAC Name: 1-Methyl-7-azabicyclo[2.2.1]heptane
The constrained nature of the bicyclic system is a key feature, influencing its basicity, lipophilicity, and interaction with biological targets. The nitrogen atom's lone pair of electrons is sterically accessible, which is a crucial factor in its chemical reactivity and binding capabilities.
Key Physicochemical Properties: Predicted Values and Their Significance
| Physicochemical Property | Predicted Value (and source) | Significance in Drug Development |
| pKa | ~8.00 - 11.26 | The pKa value dictates the degree of ionization of the molecule at a given pH.[4] For a basic compound like this, it determines the ratio of the protonated (charged) to the neutral form. This is critical for solubility, membrane permeability, and receptor binding.[1][5] A predicted pKa in this range suggests that the compound will be significantly protonated at physiological pH (7.4). |
| logP (Octanol-Water Partition Coefficient) | ~0.9 - 1.28 | logP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes, its distribution in the body, and its potential for off-target effects.[1][6] A moderately positive logP suggests a good balance between aqueous solubility and lipid membrane permeability.[1] |
| Aqueous Solubility | Moderately soluble | Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body.[1] The protonated form at physiological pH is expected to enhance water solubility. |
Predictions are based on data for 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester[7] and the parent 7-azabicyclo[2.2.1]heptane[8][9]. Experimental verification is highly recommended.
The Crucial Role of Physicochemical Properties in Drug Discovery
The optimization of physicochemical properties is a cornerstone of modern drug discovery.[1][2] Properties such as pKa, logP, and solubility are not just abstract numbers; they are critical determinants of a drug candidate's success, influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][10]
A well-balanced set of physicochemical properties can lead to:
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Improved Oral Bioavailability: The ability of the drug to be absorbed from the gastrointestinal tract into the bloodstream.
-
Enhanced Target Engagement: The drug's ability to reach its biological target in sufficient concentration.
-
Reduced Off-Target Effects: Minimizing interactions with unintended biological molecules, which can lead to adverse effects.[2]
-
Favorable Pharmacokinetic Profile: The duration and concentration of the drug in the body over time.
The rigid scaffold of 1-Methyl-7-azabicyclo[2.2.1]heptane makes it an attractive starting point for designing molecules with well-defined three-dimensional shapes, which can lead to improved target specificity.[11]
Experimental Determination of Physicochemical Properties: Protocols and Rationale
Given the importance of precise data, the following section outlines standard experimental protocols for determining the key physicochemical properties of 1-Methyl-7-azabicyclo[2.2.1]heptane.
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 1-Methyl-7-azabicyclo[2.2.1]heptane, we are interested in the pKa of its conjugate acid.
This is a widely used and straightforward method for pKa determination.[4]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized.[12]
Experimental Workflow:
Figure 2: Workflow for logP determination by the shake-flask method.
Reversed-phase HPLC can be used to estimate logP values.
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined from its retention time. [6]
Conclusion
1-Methyl-7-azabicyclo[2.2.1]heptane is a molecule with significant potential in drug discovery, largely due to its rigid bicyclic structure. A thorough understanding and experimental determination of its physicochemical properties, particularly its pKa and logP, are essential for any research and development program involving this scaffold. The protocols and principles outlined in this guide provide a solid foundation for researchers to obtain the high-quality data needed to make informed decisions in the complex process of drug design.
References
- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
- Avdeef, A. (2012).
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- Methods for Determin
- Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research.
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- Physical Properties in Drug Design. (2025).
- What are the physicochemical properties affecting drug distribution?. (2025).
- Experiment C33: Determination of pKa by Half Titr
- Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe.
- Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. (2017).
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
- 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 7-methyl-, ethyl ester. (2025). EPA.
- 7-Azabicyclo(2.2.1)heptane. (n.d.). PubChem.
- 7-azabicyclo[2.2.1]heptane. (n.d.). Guidechem.
- 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. (2012). PubMed.
- 7-azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines. (2011). PubMed.
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